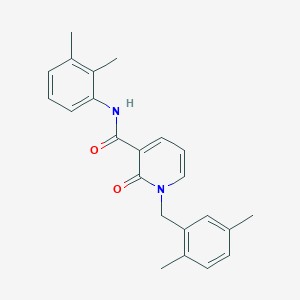
1-(2,5-dimethylbenzyl)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylbenzyl)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N2O2 and its molecular weight is 360.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,5-dimethylbenzyl)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core with various substituents that may influence its biological activity. Its molecular formula is C20H24N2O2, and it possesses a complex structure that allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O2 |
| Molar Mass | 336.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related dihydropyridine derivatives have shown efficacy against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antitumor Activity
Dihydropyridine derivatives have been investigated for their antitumor properties. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through several mechanisms:
- Induction of apoptosis in tumor cells.
- Inhibition of topoisomerase enzymes which are critical for DNA replication.
- Modulation of signaling pathways involved in cell growth and survival.
In vitro studies have shown that related compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in metabolic processes.
- Receptor Interaction : The compound may interact with specific receptors, influencing cellular signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to form complexes with DNA, affecting gene expression and cellular function.
Case Studies
-
Antitumor Efficacy : A study evaluated the effects of a related dihydropyridine compound on human cancer cell lines. Results indicated significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
Cell Line IC50 (µM) HepG2 12 MCF7 15 A549 10 -
Antimicrobial Testing : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli using a disk diffusion method. The compound showed zones of inhibition comparable to standard antibiotics.
Microorganism Zone of Inhibition (mm) Staphylococcus aureus 18 Escherichia coli 15
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-15-10-11-17(3)19(13-15)14-25-12-6-8-20(23(25)27)22(26)24-21-9-5-7-16(2)18(21)4/h5-13H,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTPPZIIXFOFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














